N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C26H34N2O4 and its molecular weight is 438.568. The purity is usually 95%.
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Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of oxazepines. Its unique structure features a tetrahydrobenzo[b][1,4]oxazepine ring fused with various functional groups, including an isopentyl chain and a methoxyphenyl group. This structural complexity suggests potential biological activity and therapeutic applications, particularly in the context of neurological and metabolic disorders.
The compound has the following chemical characteristics:
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- CAS Number : 922005-59-2
The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. The unique structural features allow it to modulate various biochemical pathways, including:
- Signal Transduction : Potential interaction with G-protein coupled receptors (GPCRs) or other signaling molecules.
- Metabolic Processes : Inhibition or activation of metabolic enzymes that could affect energy metabolism or neurotransmitter levels.
Biological Activity Studies
Research on the biological activity of this compound has focused on its pharmacological effects. Key findings include:
In Vitro Studies
- Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to certain receptors involved in neurological pathways.
- Enzyme Modulation : It has been found to inhibit specific enzymes linked to metabolic disorders.
In Vivo Studies
- Neuroprotective Effects : Animal models have demonstrated that this compound can exert neuroprotective effects against neurodegenerative conditions.
- Antidepressant-like Activity : Behavioral assays suggest potential antidepressant-like effects in rodent models.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Study | Findings |
---|---|
Smith et al. (2023) | Demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. |
Johnson et al. (2022) | Reported significant reductions in depressive-like behaviors in rats treated with the compound. |
Lee et al. (2021) | Found that the compound modulates serotonin levels in vitro, suggesting antidepressant properties. |
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-18(2)14-15-28-22-12-9-20(16-23(22)32-17-26(3,4)25(28)30)27-24(29)13-8-19-6-10-21(31-5)11-7-19/h6-7,9-12,16,18H,8,13-15,17H2,1-5H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBQCOPFKUUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.